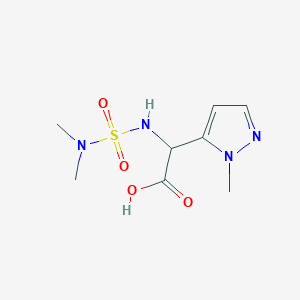![molecular formula C17H20BrNO4 B6978295 methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B6978295.png)
methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate is a stereochemically rich compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its complex molecular structure that includes multiple chiral centers and functional groups, making it an interesting subject for both theoretical and practical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate can be achieved through several routes, typically involving the following key steps:
Formation of the pyrrolidine ring through a cyclization reaction.
Introduction of the 4-bromophenyl group via a halogenation reaction.
Incorporation of the oxolane-2-carbonyl group using esterification techniques.
Stereocontrolled addition of the methyl ester to ensure the correct configuration at each chiral center.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. Efficient production methods often involve the use of catalytic systems and optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to form new functional groups.
Reduction: Hydrogenation of the carbonyl group to form alcohol derivatives.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Peroxides or oxygen in the presence of a catalyst.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nitronium tetrafluoroborate for nitration.
Major Products
Oxidation can produce ketones or aldehydes.
Reduction can yield alcohols or amines.
Substitution reactions result in halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate is used in several scientific domains:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies investigating enzyme interactions and protein binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
This compound exerts its effects through specific molecular interactions:
Molecular Targets: It binds to certain enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes, thereby altering cellular processes.
Comparación Con Compuestos Similares
When compared to similar compounds like (S)-2-[4-(4-bromophenyl)piperazin-1-yl]-N,N-dimethylacetamide, methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate stands out due to its:
Unique Chiral Centers: Offers more stereochemical diversity.
Distinct Functional Groups: Provides different reactivity and interaction profiles.
List of Similar Compounds
(S)-2-[4-(4-bromophenyl)piperazin-1-yl]-N,N-dimethylacetamide
4-(4-Bromophenyl)-2-oxazolidinone
(S)-4-Bromo-N-methyl-α-methylphenethylamine
Propiedades
IUPAC Name |
methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-22-17(21)14-10-19(16(20)15-3-2-8-23-15)9-13(14)11-4-6-12(18)7-5-11/h4-7,13-15H,2-3,8-10H2,1H3/t13-,14+,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDRTIHZKLXRQU-ZNMIVQPWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=C(C=C2)Br)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Br)C(=O)[C@@H]3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]piperidine-1-carboxamide](/img/structure/B6978214.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[(2-ethyl-1,3-oxazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978222.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(3-methoxyspiro[3.3]heptan-1-yl)azetidine-1-carboxamide](/img/structure/B6978230.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[(1R)-1-(3-fluoro-4-methylphenyl)ethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978238.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[(3R)-oxolan-3-yl]azetidine-1-carboxamide](/img/structure/B6978246.png)

![tert-butyl N-[1-cyclohexyl-5-[3-(hydroxymethyl)pyrrolidin-1-yl]-5-oxopentan-2-yl]carbamate](/img/structure/B6978265.png)

![methyl (3S,4R)-4-(4-bromophenyl)-1-[2-(oxolan-2-yl)acetyl]pyrrolidine-3-carboxylate](/img/structure/B6978269.png)


![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6978308.png)
![Tert-butyl 1-[1-(4-oxopentanoyl)piperidin-4-yl]-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6978325.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]urea](/img/structure/B6978331.png)
